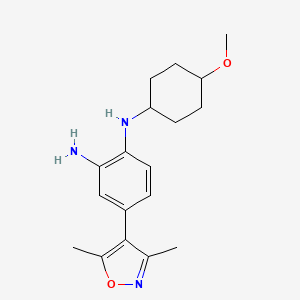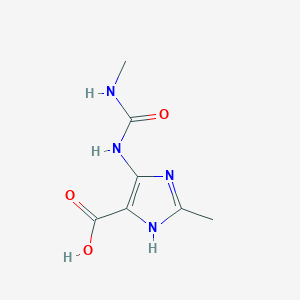
(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine: is a heterocyclic compound that features both imidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate can yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .
科学的研究の応用
Chemistry: In organic synthesis, (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine serves as a building block for the construction of more complex molecules. Its unique structure allows for versatile chemical modifications .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs. Its imidazole ring is known for its biological activity, including antimicrobial and antifungal properties .
Industry: In the materials science industry, this compound can be used in the synthesis of novel materials with specific electronic or optical properties .
作用機序
The mechanism of action of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with biological macromolecules such as enzymes and receptors, influencing their activity and function .
類似化合物との比較
- 2-(2-Pyridyl)imidazole
- 2-(2-Hydroxyphenyl)-1H-benzimidazole
- 2-(1H-Pyrazol-3-yl)phenol
Uniqueness: What sets (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine apart from similar compounds is its dual functionality, combining the properties of both imidazole and pyridine rings. This dual nature allows for a broader range of chemical reactions and applications .
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
[2-(1H-imidazol-2-yl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C9H10N4/c10-6-7-1-2-11-8(5-7)9-12-3-4-13-9/h1-5H,6,10H2,(H,12,13) |
InChIキー |
YABKJTJYEIDESL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CN)C2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)





![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)



![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)

